cis-Cyclopentane-1,3-diamine dihydrochloride

Description

IUPAC Nomenclature and Stereochemical Configuration

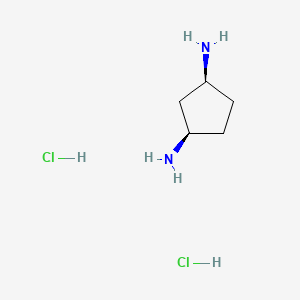

The compound is systematically named (1R,3S)-cyclopentane-1,3-diamine dihydrochloride or (1S,3R)-cyclopentane-1,3-diamine dihydrochloride , reflecting its cis stereochemical arrangement. The molecular formula is C₅H₁₄Cl₂N₂ , with a molecular weight of 173.08 g/mol . The stereochemistry is defined by the relative positions of the amino groups on adjacent carbons (C1 and C3) in the cyclopentane ring, which adopt a cis configuration. This arrangement is critical for its reactivity and applications in coordination chemistry.

Key Identifiers

| Property | Value/Description |

|---|---|

| IUPAC Name | (1R,3S)-cyclopentane-1,3-diamine dihydrochloride |

| SMILES | C1CC@@HN.Cl.Cl |

| InChIKey | UQEZIVFRVHUPSU-QGAATHCOSA-N |

| CAS Registry Number | 63591-57-1 |

Molecular Geometry and Conformational Analysis

The cyclopentane ring adopts a puckered envelope conformation to minimize torsional strain, characteristic of five-membered rings. The cis configuration of the amino groups introduces steric interactions between the NH₂ groups, which may influence the ring’s puckering dynamics. While specific computational studies on this compound are limited, analogous cyclopentane derivatives (e.g., cis-1,2-diaminocyclopentane) exhibit conformational preferences dominated by intramolecular hydrogen bonding and steric effects.

Conformational Features

- Ring Puckering : The cyclopentane ring typically adopts a non-planar conformation, with one carbon displaced from the plane of the ring (envelope conformation).

- Stereochemical Constraints : The cis arrangement of amino groups restricts rotational freedom, favoring specific diastereomeric interactions in coordination complexes.

- Hydrogen Bonding : Protonated amino groups in the dihydrochloride form may engage in intermolecular hydrogen bonding, stabilizing crystalline structures.

Crystallographic Data and X-ray Diffraction Studies

Direct crystallographic data for cis-cyclopentane-1,3-diamine dihydrochloride are not explicitly reported in the literature. However, insights can be drawn from related cyclopentane diamine derivatives:

- Coordination Complexes : In trans-dichlorobis[(+)-(S,S)-trans-1,2-diaminocyclopentane]cobalt(III) chloride hydrochloride dihydrate, the 1,2-diaminocyclopentane ligand adopts a distorted octahedral geometry around the cobalt center, with outer-sphere chloride ions and solvent water molecules forming hydrogen-bonded networks.

- Packing Effects : The dihydrochloride counterions likely influence crystal packing through electrostatic interactions and hydrogen bonding, similar to other diamine salts.

Comparative Structural Analysis with Cyclopentane Diamine Isomers

Key Differences

- 1,2-Diamine : The cis-1,2 configuration enables stronger π-π interactions and enhanced enantioselectivity in catalytic applications.

- 1,3-Diamine : The cis-1,3 arrangement provides a larger bite angle, favoring coordination to octahedral or square-planar metal centers.

- 1,4-Diamine : The trans-annular distance between amino groups is greater, potentially limiting its utility in chelation reactions.

Properties

IUPAC Name |

cyclopentane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEZIVFRVHUPSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63591-57-1 | |

| Record name | cyclopentane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclopentane-1,3-diamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of cyclopentanone oxime followed by catalytic hydrogenation. The reaction conditions often require an inert atmosphere and room temperature to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical-grade compounds .

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

The compound is synthesized via stereoselective methods involving hydrazine intermediates. Key reactions include:

Diels-Alder Cycloaddition

-

Reactants : Cyclopentadiene + dibenzyl azodicarboxylate.

-

Catalyst/Additives : None required.

-

Product : Bicyclic hydrazine adduct (e.g., compound 21a ).

-

Conditions : Thermal activation (80–120°C) under inert atmosphere .

Epoxidation and Acid-Catalyzed Rearrangement

-

Reactants : Bicyclic hydrazine epoxide (e.g., 22a ).

-

Conditions : Sulfuric acid in trifluoroethanol or methanol.

-

Products : Hydroxyl- or methoxy-substituted bicyclic hydrazines (e.g., 23a–d ) .

Hydrogenolysis for Diamine Formation

-

Reactants : Functionalized bicyclic hydrazines (e.g., 47 ).

-

Catalyst : Palladium on carbon (Pd/C).

-

Conditions : Hydrogen gas (1–3 atm) in acidic media.

-

Product : cis-1,3-Diaminocyclohexitol derivatives (e.g., 48 ) .

Functionalization Reactions

The amine groups participate in nucleophilic substitutions and condensations:

Nitroaldol Condensation

-

Reactants : Bicyclic hydrazine dialdehyde (46 ) + nitroalkanes.

-

Catalyst : Trimethylamine.

-

Solvent : Nitromethane.

-

Product : Six-membered cyclic diastereomers (e.g., 47 ) with five contiguous stereocenters .

| Reaction Component | Details |

|---|---|

| Yield | >90% |

| Stereoselectivity | Single diastereomer |

| Key Observation | Thermodynamic control ensures selectivity |

Reductive Cleavage

-

Reactants : Hydroxylated bicyclic hydrazines (e.g., 25a ).

-

Reagent : Sodium borohydride (NaBH₄).

Coordination Chemistry

The compound acts as a ligand in metal complexes due to its chelating ability:

Metal Ion Binding

-

Metals : Cu(II), Ni(II), Fe(III).

-

Coordination Mode : Bidentate via amine groups.

Enzyme Interaction Studies

-

Targets : Janus Kinase 1 (JAK1), dipeptidyl peptidase-4 (DPP-4).

Comparative Reactivity

The 1,3-diamine isomer exhibits distinct behavior compared to related compounds:

| Property | cis-1,3-Diamine Dihydrochloride | cis-1,2-Diamine Dihydrochloride |

|---|---|---|

| Ring Strain | Moderate | High |

| Solubility | High (aqueous) | Moderate |

| Biological Targets | Enzymes (DPP-4, JAK1) | Nucleic acid duplexes |

Scientific Research Applications

Chemical Properties and Structure

cis-Cyclopentane-1,3-diamine dihydrochloride has the molecular formula and a molecular weight of approximately 173.08 g/mol. It is characterized by two amine functional groups located at the first and third positions of the cyclopentane ring, which enhances its reactivity and interaction with various biological targets .

Pharmaceutical Applications

Drug Development

The compound is being investigated as a potential lead in drug development due to its ability to interact with neurotransmitter systems, suggesting possible therapeutic applications for neurological disorders. Initial studies indicate that it may serve as an inhibitor for specific enzymes and receptors, which are critical in pharmacological contexts .

Case Study: JAK1 Inhibitors

Research has identified cyclic cis-1,3-diamines, including derivatives of cis-Cyclopentane-1,3-diamine, as promising candidates for developing Janus Kinase 1 (JAK1) inhibitors. These inhibitors may be used to treat conditions such as myelofibrosis, highlighting the compound's relevance in treating inflammatory diseases .

Chemical Synthesis Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its amine groups can be modified to create various derivatives with unique properties, making it valuable in synthesizing complex molecules and ligands for catalysis.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to create complex organic molecules and ligands. |

| Catalysis | Acts as a ligand in various catalytic processes. |

| Specialty Chemicals | Utilized in producing specialty chemicals due to its reactivity. |

Biological Research Applications

Biological Activity Studies

The compound has been studied for its interactions with biomolecules. Research indicates that it may bind to specific receptors involved in neurotransmission, which could provide insights into its potential use in treating neurological disorders .

Case Study: Antifungal Activity

Cyclic cis-1,3-diamines have been reported to exhibit antifungal properties. For instance, modifications of cis-Cyclopentane-1,3-diamine have shown effectiveness against certain fungal strains, suggesting its utility in developing antifungal agents .

Mechanism of Action

The mechanism of action of cis-Cyclopentane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares cis-cyclopentane-1,3-diamine dihydrochloride with structurally related compounds:

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Key Applications |

|---|---|---|---|---|---|

| This compound | 63486-45-3 | C₅H₁₂Cl₂N₂ | 173.08 | Cis-configuration, bicyclic amine | Pharmaceutical intermediates, chiral ligands |

| trans-Cyclopentane-1,3-diamine dihydrochloride | 1799439-22-7 | C₅H₁₂Cl₂N₂ | 173.08 | Trans-configuration, planar amine geometry | Research reagents, polymer synthesis |

| Adamantane-1,3-diamine dihydrochloride | 33483-65-7 | C₁₀H₁₈Cl₂N₂ | 241.17 | Rigid adamantane core, high thermal stability | High-stability catalysts, dendrimer synthesis |

| trans-4-Methylcyclohexanamine hydrochloride | 5471-54-5 | C₇H₁₅ClN | 148.65 | Methyl-substituted cyclohexane, trans-amine | Surfactants, corrosion inhibitors |

Key Observations:

- Stereochemical Differences : The cis and trans isomers of cyclopentane-1,3-diamine dihydrochloride share identical molecular formulas but differ in spatial arrangement. The cis isomer’s amine groups are on the same side of the cyclopentane ring, creating a bent geometry that enhances chiral recognition in asymmetric synthesis. In contrast, the trans isomer’s planar structure is less sterically hindered, favoring applications in polymer crosslinking .

- Adamantane Derivatives: Adamantane-1,3-diamine dihydrochloride incorporates a bulky, diamondoid structure, conferring exceptional thermal stability (decomposition >250°C). However, its low solubility in non-polar solvents limits its use in organic media .

- Cyclohexane Analogues : trans-4-Methylcyclohexanamine hydrochloride lacks the cyclopentane ring strain, resulting in lower reactivity but improved solubility in hydrophobic environments. It is commonly used in industrial formulations rather than precision synthesis .

Commercial Availability

Biological Activity

Overview

Cis-Cyclopentane-1,3-diamine dihydrochloride (CAS Number: 63591-57-1) is a cyclic diamine compound characterized by its unique chemical structure, which includes two amine groups attached to a five-membered cyclopentane ring. This compound has garnered attention in biochemical and pharmaceutical research due to its potential biological activities and interactions with various biomolecules.

- Molecular Formula : CHClN

- Molecular Weight : 173.08 g/mol

- Structure : The cis configuration of the amine groups influences the compound's reactivity and biological interactions.

Target Interactions

Research indicates that this compound interacts with several enzymes and proteins, particularly those involved in amino acid metabolism. The interactions often involve hydrogen bonding between the amine groups of the compound and the active sites of enzymes, leading to modulation of enzyme activity—either inhibition or activation depending on the context.

Cellular Effects

The compound has been shown to influence various cellular processes:

- Cell Signaling : It modulates key signaling pathways, notably the MAPK signaling pathway, which is crucial for regulating cell proliferation and apoptosis.

- Gene Expression : Changes in gene expression patterns have been observed, suggesting a role in cellular responses to environmental stimuli .

Pharmacological Potential

This compound is being explored for its potential therapeutic applications:

- Neurological Disorders : Initial studies suggest interactions with neurotransmitter systems, indicating potential use in treating conditions such as depression or anxiety.

- Anti-inflammatory Properties : Some derivatives of cyclic cis-1,3-diamines exhibit anti-inflammatory effects, making them candidates for further investigation in inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cis-Cyclopentane-1,3-diamine | CHClN | Unique cyclic structure; significant biological activity |

| Trans-Cyclopentane-1,3-diamine | CHClN | Different stereochemistry affecting reactivity |

| Cyclohexane-1,2-diamine | CHN | Six-membered ring; different steric properties |

This table illustrates how the structural differences among these compounds may influence their biological activities and pharmacological potential.

Study on Enzyme Interactions

A study focused on the enzyme inhibition capabilities of this compound revealed its potential as an inhibitor of certain proteases involved in metabolic pathways. The findings indicated that this compound could effectively reduce enzyme activity by binding to the active site, thus preventing substrate interaction .

Neurotransmitter System Interaction

Another investigation highlighted the compound's interaction with neurotransmitter receptors. This study suggested that this compound could modulate receptor activity, leading to alterations in neurotransmitter release and signaling pathways associated with mood regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.